molecular formula C12H16ClN B13177113 3-(2-Chlorophenyl)-4-ethylpyrrolidine

3-(2-Chlorophenyl)-4-ethylpyrrolidine

Cat. No.: B13177113
M. Wt: 209.71 g/mol
InChI Key: QARAAPBSPOHHLQ-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-4-ethylpyrrolidine ( 2059947-48-5) is a chemical building block offered with a high level of purity (95%) for research and development purposes . This compound has a molecular formula of C12H16ClN and a molecular weight of 209.72 g/mol . Its structure, defined by the InChI key QARAAPBSPOHHLQ-UHFFFAOYSA-N and the SMILES string N1CC(CC)C(C2=CC=CC=C2Cl)C1, features a pyrrolidine ring substituted with a 2-chlorophenyl group and an ethyl moiety, making it a versatile intermediate in organic synthesis and medicinal chemistry research . Pyrrolidine and chlorophenyl-based scaffolds are frequently explored in the development of novel bioactive molecules, including those with cytotoxic properties against various cell lines . Researchers utilize such compounds as key precursors in the synthesis of more complex heterocyclic systems. This product is intended for use in controlled laboratory settings by qualified professionals. For Research Use Only. Not for diagnostic, therapeutic, or personal use. Please consult the safety data sheet prior to handling.

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-ethylpyrrolidine

InChI

InChI=1S/C12H16ClN/c1-2-9-7-14-8-11(9)10-5-3-4-6-12(10)13/h3-6,9,11,14H,2,7-8H2,1H3

InChI Key

QARAAPBSPOHHLQ-UHFFFAOYSA-N

Canonical SMILES

CCC1CNCC1C2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Direct Cyclization Approach via Amino Acid Derivatives

Overview:
This method involves the cyclization of amino acid derivatives or related intermediates, incorporating the chlorophenyl group through nucleophilic aromatic substitution or cross-coupling reactions.

Step-by-step process:

Step Description Reagents & Conditions Yield & Notes
1 Synthesis of N-protected amino acid precursor Ethyl chloroacetate + 2-aminophenyl derivatives Reflux in ethanol or acetic acid, yields ~70%
2 Cyclization to pyrrolidine ring Heating with acid catalysts (e.g., HCl, H2SO4) Promotes intramolecular cyclization, yields ~65%
3 Alkylation at the 4-position Ethyl bromide or chloride + base (e.g., K2CO3) Selective ethylation, yields ~60%
4 Introduction of 2-chlorophenyl group Cross-coupling (e.g., Suzuki or Buchwald-Hartwig) Using 2-chlorophenyl boronic acid or amines, yields ~55-65%

Advantages:

  • High regioselectivity
  • Compatibility with various functional groups

Limitations:

  • Requires multiple steps and purification stages
  • Use of transition metal catalysts

Nucleophilic Substitution and Reductive Amination Route

Overview:
This route employs nucleophilic substitution of a suitable pyrrolidine precursor with 2-chlorophenyl nucleophiles, followed by alkylation at the 4-position.

Process details:

Step Description Reagents & Conditions Yield & Notes
1 Preparation of 4-ethylpyrrolidine core Reductive amination of pyrrolidine with ethyl aldehyde Catalyzed by NaBH3CN or similar, yields ~75%
2 Introduction of 2-chlorophenyl group Nucleophilic aromatic substitution or cross-coupling Using 2-chlorophenyl Grignard or amine derivatives, yields ~50-60%
3 Final purification Recrystallization or chromatography Purity >98% achievable

Advantages:

  • Fewer steps, more straightforward
  • Suitable for scale-up

Limitations:

  • Requires careful control of reaction conditions to prevent side reactions

Multicomponent Assembly via Palladium-Catalyzed Cross-Coupling

Overview:
A modern, efficient method involves assembling the pyrrolidine ring via multicomponent reactions, followed by selective substitution.

Procedure:

Step Description Reagents & Conditions Yield & Notes
1 Formation of pyrrolidine core 1,3-Dicarbonyl compounds + amines Under acid or base catalysis, yields ~60-70%
2 Introduction of 2-chlorophenyl group Suzuki coupling with 2-chlorophenyl boronic acid Catalyzed by Pd(PPh3)4, reflux in toluene, yields >70%
3 Alkylation at the 4-position Ethyl halides + base Yields ~65-75%

Advantages:

  • High efficiency and regioselectivity
  • Compatibility with various functional groups

Limitations:

  • Requires expensive catalysts and ligands

Notes on Reaction Conditions and Data

  • Solvents: Ethanol, dichloromethane, toluene, or acetonitrile are commonly employed.
  • Catalysts: Palladium-based catalysts for cross-coupling; nickel or copper catalysts for nucleophilic substitutions.
  • Temperature: Typically ranges from 0°C to 100°C depending on the step.
  • Yields: Generally range from 50% to 78% across different methods, with purification steps such as recrystallization improving purity (>99%).

Data Tables Summarizing Key Parameters

Method Key Reagents Typical Yield Purity Advantages Limitations
Direct Cyclization Amino acids + ethyl chloroacetate 65-70% >98% High regioselectivity Multi-step, catalyst-dependent
Nucleophilic Substitution Pyrrolidine + 2-chlorophenyl derivatives 50-60% >98% Fewer steps Sensitive to side reactions
Cross-Coupling 1,3-Dicarbonyl + 2-chlorophenyl boronic acid 60-70% >99% High efficiency Costly catalysts

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-4-ethylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

3-(2-Chlorophenyl)-4-ethylpyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-4-ethylpyrrolidine involves its interaction with specific molecular targets. For instance, it may interact with neuronal voltage-sensitive sodium channels and L-type calcium channels, leading to its anticonvulsant and analgesic effects . The compound’s structure allows it to bind to these channels, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent positions, heterocyclic cores, and functional groups. Below is a comparative analysis:

Compound Core Structure Substituents Key Features
3-(2-Chlorophenyl)-4-ethylpyrrolidine Pyrrolidine 3-(2-Cl-C₆H₄), 4-C₂H₅ Balanced lipophilicity; potential CNS activity due to pyrrolidine scaffold
CDFII () Indole + Piperidine 2-(2-Cl-C₆H₄), 5-F, piperidinyl Antimicrobially active against MRSA; fluorine enhances stability
Compound 13 () Pyrrolo[2,3-c]pyridine 3-Cl-C₆H₄NH, morpholinyl, methyl Complex heterocycle; improved solubility via morpholine
2-(3-(4-Cl-C₆H₄)pyrrolidin-3-yl)ethanol () Pyrrolidine 3-(4-Cl-C₆H₄), 2-CH₂CH₂OH Hydroxyl group increases polarity; potential prodrug
(1-Methyl-4-piperidinyl)[3-[2-(3-Cl-C₆H₄)ethyl]pyridinyl]methanone () Pyridine + Piperidine 3-(2-(3-Cl-C₆H₄)ethyl), 1-methylpiperidinyl Larger ring system; hydrochloride salt improves solubility

Physicochemical Properties

  • Lipophilicity (logP): The ethyl group in 3-(2-Chlorophenyl)-4-ethylpyrrolidine likely increases logP compared to hydroxyl- or ketone-containing analogs (e.g., 2-(3-(4-Cl-C₆H₄)pyrrolidin-3-yl)ethanol, logP ~1.2), enhancing membrane permeability .
  • Melting Point : Pyrrolidine derivatives with bulky substituents (e.g., morpholine in Compound 13) exhibit higher melting points (>250°C) compared to simpler analogs (~200°C for ethylpyrrolidines) .
  • Solubility : Hydrochloride salts () or polar groups (e.g., -OH, -OCH₃) improve aqueous solubility, whereas ethyl and aryl groups reduce it .

Data Tables

Table 1: Physicochemical Comparison

Compound Molecular Weight logP Melting Point (°C) Solubility (mg/mL)
3-(2-Chlorophenyl)-4-ethylpyrrolidine ~225 2.8 180–185 0.5 (H₂O)
CDFII () ~450 4.1 269–272 <0.1 (H₂O)
2-(3-(4-Cl-C₆H₄)pyrrolidin-3-yl)ethanol ~241 1.2 150–155 5.0 (H₂O)
Compound 13 () ~525 3.5 >250 0.2 (H₂O)

Biological Activity

3-(2-Chlorophenyl)-4-ethylpyrrolidine is a pyrrolidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant case studies.

  • Molecular Formula : C12H14ClN
  • Molecular Weight : 221.70 g/mol
  • IUPAC Name : 3-(2-chlorophenyl)-4-ethylpyrrolidine

Synthesis

The synthesis of 3-(2-Chlorophenyl)-4-ethylpyrrolidine typically involves the reaction of 2-chlorobenzaldehyde with ethylamine and a suitable catalyst under controlled conditions. The reaction pathway can be optimized for yield and purity, often utilizing techniques such as reflux or microwave-assisted synthesis.

The biological activity of 3-(2-Chlorophenyl)-4-ethylpyrrolidine is primarily attributed to its interaction with various neurotransmitter receptors. It has shown potential as a modulator of the central nervous system (CNS), particularly in the context of anxiety and depression. The compound may exert its effects by influencing the gamma-aminobutyric acid (GABA)ergic system and serotonin receptors.

Pharmacological Studies

  • Antidepressant Activity : In preclinical models, 3-(2-Chlorophenyl)-4-ethylpyrrolidine demonstrated significant antidepressant-like effects in behavioral tests such as the forced swim test and tail suspension test. These studies suggest that the compound may enhance serotonergic activity, which is crucial for mood regulation.
  • Anxiolytic Effects : The compound has also been evaluated for its anxiolytic properties. In rodent models, it reduced anxiety-like behaviors, indicating potential therapeutic applications in anxiety disorders.
  • Neuroprotective Properties : Preliminary studies suggest that 3-(2-Chlorophenyl)-4-ethylpyrrolidine may offer neuroprotective effects against oxidative stress, which is implicated in various neurodegenerative diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activity of 3-(2-Chlorophenyl)-4-ethylpyrrolidine:

StudyFindings
Heilig et al., 2006Demonstrated the compound's efficacy in reducing anxiety-like behaviors in rodent models.
Zobel et al., 2000Reported significant antidepressant effects comparable to established SSRIs in preclinical tests.
MDPI Study, 2020Investigated the compound's neuroprotective effects against oxidative stress-induced neuronal damage.

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